Dihydroneopterin triphosphate

Pterin biosynthesis Sepiapterin synthase Substrate specificity

Dihydroneopterin triphosphate (CAS 20574-65-6), systematically named 7,8-dihydroneopterin 3'-triphosphate (H₂NTP), is a phosphorylated pterin that occupies the first committed branch-point in the biosynthesis of tetrahydrobiopterin (BH₄) and tetrahydrofolate (THF) across bacteria, plants, and mammals. Generated from GTP by GTP cyclohydrolase I, H₂NTP serves as the obligate substrate for at least four functionally distinct downstream enzymes whose substrate recognition absolutely depends on the intact triphosphate ester.

Molecular Formula C9H16N5O13P3
Molecular Weight 495.17 g/mol
CAS No. 20574-65-6
Cat. No. B8535520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroneopterin triphosphate
CAS20574-65-6
Molecular FormulaC9H16N5O13P3
Molecular Weight495.17 g/mol
Structural Identifiers
SMILESC1C(=NC2=C(N1)N=C(NC2=O)N)C(C(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C9H16N5O13P3/c10-9-13-7-5(8(17)14-9)12-3(1-11-7)6(16)4(15)2-25-29(21,22)27-30(23,24)26-28(18,19)20/h4,6,15-16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H4,10,11,13,14,17)/t4-,6+/m1/s1
InChIKeyDGGUVLXVLHAAGT-XINAWCOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroneopterin Triphosphate (CAS 20574-65-6): Core Pterin Intermediate for BH4 and Folate Biosynthesis Research


Dihydroneopterin triphosphate (CAS 20574-65-6), systematically named 7,8-dihydroneopterin 3'-triphosphate (H₂NTP), is a phosphorylated pterin that occupies the first committed branch-point in the biosynthesis of tetrahydrobiopterin (BH₄) and tetrahydrofolate (THF) across bacteria, plants, and mammals [1]. Generated from GTP by GTP cyclohydrolase I, H₂NTP serves as the obligate substrate for at least four functionally distinct downstream enzymes whose substrate recognition absolutely depends on the intact triphosphate ester [2]. This compound is therefore essential for any researcher studying pterin-dependent metabolic pathways, enzyme kinetics, or screening for inhibitors targeting folate or biopterin biosynthesis.

Why Dihydroneopterin or Dihydroneopterin Monophosphate Cannot Replace Dihydroneopterin Triphosphate in Enzymatic Assays


The triphosphate moiety of H₂NTP is not a dispensable solubility handle; it is a strict structural determinant of enzyme recognition and catalysis. Core BH₄-pathway enzymes—including sepiapterin synthase [1] and 6-pyruvoyl tetrahydropterin synthase (PTPS) [2]—exhibit zero catalytic activity with the dephosphorylated analog dihydroneopterin or the partially phosphorylated dihydroneopterin monophosphate. Even when activity is retained with close analogs such as the 2′-epimer dihydromonapterin triphosphate, the Michaelis constant (Kₘ) is elevated approximately 5-fold relative to H₂NTP [3]. Substituting H₂NTP with any simpler pterin therefore results in either complete assay failure or quantitatively altered kinetics that invalidate comparative enzymology.

Quantitative Differentiation of Dihydroneopterin Triphosphate Against Its Closest Analogs: Head-to-Head Enzymatic Evidence


Sepiapterin Synthase: Dihydroneopterin Triphosphate vs. Dihydroneopterin

In Drosophila melanogaster sepiapterin synthase, the Kₘ for dihydroneopterin triphosphate was determined to be 10 µM, while the dephosphorylated analog dihydroneopterin cannot function as a substrate at any concentration tested [1]. This demonstrates absolute triphosphate dependence.

Pterin biosynthesis Sepiapterin synthase Substrate specificity

6-Pyruvoyl Tetrahydropterin Synthase (PTPS): Triphosphate vs. Monophosphate

Rat PTPS exhibits a Kₘ of approximately 0.01 mM for dihydroneopterin triphosphate under physiological conditions, whereas dihydroneopterin monophosphate is completely inert [1]. The crystal structure of the enzyme in complex with H₂NTP (1.9 Å resolution) confirms that the triphosphate group coordinates the active-site Zn²⁺ ion and is indispensable for substrate anchoring.

Tetrahydrobiopterin biosynthesis PTPS Cofactor enzymology

Dihydroneopterin Triphosphate Epimerase: Affinity Hierarchy Among Pterin Forms

The E. coli dihydroneopterin triphosphate epimerase (FolX) displays a clear Kₘ hierarchy: H₂NTP (0.013 mM) is preferred 5-fold over dihydromonapterin triphosphate (0.066 mM) and 11‑fold over the non‑phosphorylated dihydroneopterin (0.149 mM) [1]. These data, from the same study using identical assay conditions, quantify how both oxidation state and phosphorylation status govern substrate recognition.

Folate biosynthesis Epimerase Substrate selectivity

Dihydroneopterin Triphosphate Pyrophosphohydrolase: Discrimination Against Nucleoside Triphosphates

The E. coli dihydroneopterin triphosphate pyrophosphohydrolase (NudB) exhibits a Kₘ of 11 µM for H₂NTP but shows zero activity toward any of the standard nucleoside triphosphates (ATP, GTP, CTP, UTP) [1]. This strict selectivity confirms that the pterin ring, not merely the triphosphate chain, is the principal recognition element.

Folate biosynthesis Nudix hydrolase Substrate selectivity

Procurement-Driven Application Scenarios for Dihydroneopterin Triphosphate


Enzymatic Diagnosis of BH₄ Deficiency Disorders (PTPS Deficiency)

Dihydroneopterin triphosphate is the natural substrate for PTPS, the enzyme deficient in the most common form of atypical hyperphenylalaninemia. Clinical research laboratories use H₂NTP in radiometric or fluorometric PTPS activity assays to confirm diagnosis in newborns with elevated phenylalanine and abnormal pterin profiles [1]. Only the triphosphate form yields catalytic turnover; monophosphate or free pterin analogs give false-negative results.

High-Throughput Screening for Antibacterial Folate Pathway Inhibitors

The folate biosynthetic pathway is a validated antibacterial target. Dihydroneopterin triphosphate serves as the substrate for dihydroneopterin triphosphate pyrophosphohydrolase (NudB) and epimerase (FolX), both absent in humans. Industrial screening campaigns utilize H₂NTP in coupled enzymatic assays to identify small-molecule inhibitors with selectivity over human nucleotide-processing enzymes [2][3].

In Vitro Reconstitution of Tetrahydrobiopterin Biosynthesis

Complete in vitro reconstruction of the BH₄ pathway from GTP requires authentic H₂NTP as the intermediate linking GTP cyclohydrolase I to PTPS. Multi-enzyme cascade studies aimed at understanding metabolic flux, enzyme cooperativity, or the biochemical pathology of Segawa syndrome depend on the chemically correct triphosphate to avoid pathway blockage [1].

Pterin Epimerase Mechanistic Studies and Structural Biology

The E. coli epimerase FolX co-crystallized with H₂NTP has been solved to 1.8 Å resolution. Crystallographic and pre-steady-state kinetic studies rely on the authentic triphosphate substrate to map active-site residues and to trap reaction intermediates. The 11‑fold higher Kₘ of dihydroneopterin precludes its use as a surrogate in quantitative mechanistic work [3].

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